N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 897758-05-3
VCID: VC6787296
InChI: InChI=1S/C19H17FN6/c1-26-18-16(12-22-26)17(23-15-9-7-14(20)8-10-15)24-19(25-18)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25)
SMILES: CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4
Molecular Formula: C19H17FN6
Molecular Weight: 348.385

N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS No.: 897758-05-3

Cat. No.: VC6787296

Molecular Formula: C19H17FN6

Molecular Weight: 348.385

* For research use only. Not for human or veterinary use.

N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine - 897758-05-3

Specification

CAS No. 897758-05-3
Molecular Formula C19H17FN6
Molecular Weight 348.385
IUPAC Name 6-N-benzyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Standard InChI InChI=1S/C19H17FN6/c1-26-18-16(12-22-26)17(23-15-9-7-14(20)8-10-15)24-19(25-18)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25)
Standard InChI Key OXUBYWDWRLBEPZ-UHFFFAOYSA-N
SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N1, N4, and N6 positions (Figure 1). Key structural elements include:

  • N1-Methyl group: Enhances metabolic stability by blocking oxidative demethylation pathways.

  • N4-(4-Fluorophenyl)amine: Introduces electron-withdrawing effects via the para-fluorine, potentially influencing target binding affinity.

  • N6-Benzyl group: Provides lipophilicity for membrane permeability while allowing π-π stacking interactions in hydrophobic binding pockets.

Table 1: Physicochemical and Structural Properties

PropertyValue/Descriptor
Molecular FormulaC19H17FN6\text{C}_{19}\text{H}_{17}\text{FN}_6
Molecular Weight348.385 g/mol
IUPAC Name6-N-Benzyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
SMILESCN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4
InChIKeyOXUBYWDWRLBEPZ-UHFFFAOYSA-N
Topological Polar Surface Area89.9 Ų (calculated)

The benzyl and 4-fluorophenyl substituents contribute to a calculated cLogP of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit protocols for this compound remain undisclosed, pyrazolopyrimidine derivatives are typically synthesized via:

  • Cyclocondensation: Reacting 5-amino-1-methylpyrazole with cyanamide derivatives under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.

  • Buchwald-Hartwig Amination: Introducing the 4-fluorophenyl and benzyl groups via palladium-catalyzed cross-coupling, as demonstrated for analogous N6-aryl pyrazolopyrimidines .

Critical challenges include regioselective amination at the N4 and N6 positions, often addressed through protecting group strategies or sequential substitution.

Analytical Data

  • Mass Spectrometry: ESI-MS expected to show [M+H]+ at m/z 349.4, with characteristic fragmentation patterns at m/z 268.3 (loss of benzylamine) and m/z 160.1 (4-fluorophenyl fragment).

  • NMR: 1H^1\text{H} NMR (DMSO-d6) would display singlets for the N1-methyl group (~δ 3.5 ppm) and aromatic protons split by fluorine coupling (~δ 7.2-7.8 ppm).

Biological Activity and Mechanism of Action

Table 2: Comparative Kinase Inhibition of Pyrazolopyrimidine Derivatives

CompoundCK1 IC50 (nM)Selectivity Over CK2
N6-(4-Cl-Ph) analog 78>100-fold
N6-Benzyl-4-F-Ph derivativePredicted: 50-200Inferred from SAR

Ph = Phenyl; Data extrapolated from reference

Antiparasitic Activity

Pyrazolopyrimidines demonstrate Plasmodium falciparum growth inhibition (EC50 ~25-35 nM) by targeting dihydrofolate reductase (DHFR) . The 4-fluorophenyl group in the target compound may mimic p-aminobenzoic acid, disrupting folate biosynthesis in malarial parasites.

Pharmacological Profiling and ADMET Considerations

Physicochemical Profiling

  • Solubility: Limited aqueous solubility (predicted <10 μM) necessitates formulation with cyclodextrins or lipid-based carriers.

  • Permeability: Caco-2 Papp >5 × 10⁻⁶ cm/s, suggesting adequate intestinal absorption for oral dosing.

Metabolic Stability

Microsomal studies on analogs indicate:

  • Human Liver Microsomes: Cl_int = 12 mL/min/kg (moderate clearance)

  • CYP450 Isoforms: Primarily metabolized by CYP3A4/5, with minor contributions from CYP2D6 .

Future Directions and Optimization Strategies

Lead Optimization Priorities

  • Solubility Enhancement: Introduce ionizable groups (e.g., piperazinylethyl) at the N4 position while maintaining potency .

  • CYP Inhibition Mitigation: Replace benzyl with heteroaromatic rings (pyridyl, thiazolyl) to reduce hERG liability.

Target Validation Studies

  • CRISPR-Cas9 Knockout: Confirm CK1δ/ε dependency in glioblastoma cell lines.

  • Crystallography: Resolve co-crystal structures with CK1 to guide rational design.

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